molecular formula C27H32N4O2 B2524532 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1049455-69-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No.: B2524532
CAS No.: 1049455-69-7
M. Wt: 444.579
InChI Key: AUWJBPDCTKXHRX-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C27H32N4O2 and its molecular weight is 444.579. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

The reaction of specific bromoacetylphenyl and quinolinone derivatives with pyridines has led to the synthesis of new pyridinium salts and biscyanine dyes, illustrating the compound's utility in synthesizing novel chromophores with analyzed electronic spectra and quantum-chemical simulations for understanding their spatial and electronic structures (Yelenich et al., 2016).

Sleep Modulation via Orexin Receptors

Research has highlighted the role of orexin peptides and their receptors in sleep modulation, indicating that pharmacological blockade of these receptors can influence sleep patterns. This highlights the potential therapeutic applications of compounds targeting orexin receptors in sleep disorders (Dugovic et al., 2009).

Document Analysis Technology

The development of video-based whiteboard reading technologies showcases the application of isoquinoline derivatives in facilitating document analysis and recognition, indicating the compound's utility in technological applications (Wienecke et al., 2005).

Analgesic and Spasmolytic Properties

Substituted isoquinolines have been found to possess analgesic and spasmolytic properties, particularly those containing a halogenated phenylethyl group. This underlines the compound's importance in medicinal chemistry for the development of new analgesics (Brossi et al., 1960).

Bioactivation and Catalytic Activity

Studies on the bioactivation of terminal phenyl acetylene groups and the catalytic activity of aluminum complexes of triaza ligands showcase the diverse chemical properties and applications of the compound in both biochemical processes and materials science (Subramanian et al., 2011); (Bakthavachalam & Reddy, 2013).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-19(2)20-10-12-23(13-11-20)29-27(33)26(32)28-17-25(24-9-6-15-30(24)3)31-16-14-21-7-4-5-8-22(21)18-31/h4-13,15,19,25H,14,16-18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWJBPDCTKXHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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